molecular formula C18H22ClN3O6S B12268174 8-(4-Chloro-3-nitrobenzenesulfonyl)-4',6'-dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one

8-(4-Chloro-3-nitrobenzenesulfonyl)-4',6'-dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one

Cat. No.: B12268174
M. Wt: 443.9 g/mol
InChI Key: QDZSDJZNNRKCFK-UHFFFAOYSA-N
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Description

8-(4-Chloro-3-nitrobenzenesulfonyl)-4’,6’-dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups, including a chloro, nitro, and sulfonyl group, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 8-(4-Chloro-3-nitrobenzenesulfonyl)-4’,6’-dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one involves several steps, starting from readily available starting materials. The key steps include:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed using a double Michael addition to cyclic dienones.

    Introduction of Functional Groups: The chloro, nitro, and sulfonyl groups are introduced through selective functionalization reactions. For example, the nitro group can be introduced via nitration, while the chloro group can be added through chlorination reactions.

    Final Assembly: The final assembly of the molecule involves coupling the functionalized spirocyclic core with the morpholine ring under specific reaction conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

8-(4-Chloro-3-nitrobenzenesulfonyl)-4’,6’-dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications, including:

    Medicinal Chemistry: Due to its complex structure and functional groups, it can be used as a scaffold for the development of new pharmaceuticals.

    Material Science: The unique spirocyclic structure makes it a potential candidate for the development of new materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.

Mechanism of Action

The mechanism of action of 8-(4-Chloro-3-nitrobenzenesulfonyl)-4’,6’-dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to bind to different enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other spirocyclic molecules with functional groups like chloro, nitro, and sulfonyl groups. For example:

    8-Azabicyclo[3.2.1]octane Derivatives: These compounds share the same core structure but differ in the functional groups attached.

    Morpholine Derivatives: These compounds have a similar morpholine ring but may lack the spirocyclic structure.

The uniqueness of 8-(4-Chloro-3-nitrobenzenesulfonyl)-4’,6’-dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one lies in its combination of functional groups and spirocyclic structure, which provides it with distinct chemical and biological properties.

Properties

Molecular Formula

C18H22ClN3O6S

Molecular Weight

443.9 g/mol

IUPAC Name

8-(4-chloro-3-nitrophenyl)sulfonyl-2',4'-dimethylspiro[8-azabicyclo[3.2.1]octane-3,6'-morpholine]-3'-one

InChI

InChI=1S/C18H22ClN3O6S/c1-11-17(23)20(2)10-18(28-11)8-12-3-4-13(9-18)21(12)29(26,27)14-5-6-15(19)16(7-14)22(24)25/h5-7,11-13H,3-4,8-10H2,1-2H3

InChI Key

QDZSDJZNNRKCFK-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(CC2(O1)CC3CCC(C2)N3S(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C

Origin of Product

United States

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